molecular formula C14H20FN5O B610768 Selgantolimod CAS No. 2004677-13-6

Selgantolimod

Número de catálogo B610768
Número CAS: 2004677-13-6
Peso molecular: 293.3464
Clave InChI: HTCJUBZBSJQWBW-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Selgantolimod, also known as GS-9688, is a potent and selective oral Toll-Like Receptor 8 (TLR8) agonist . It is currently under development for the treatment of chronic Hepatitis B (CHB) and HIV infection . TLR8 is an endosomal innate immune receptor that recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses .


Synthesis Analysis

The structure-based optimization of a dual TLR7/8 agonist led to the identification of the selective TLR8 clinical candidate Selgantolimod . The chiral amino alcohol ®-2-amino-2-methylhexan-1-ol is a key fragment in the synthesis of Selgantolimod .


Molecular Structure Analysis

The molecular formula of Selgantolimod is C14H20FN5O . The structure of Selgantolimod was confirmed by TLR8 binding and a direct ligand interaction with TLR8 residue Asp545 .


Chemical Reactions Analysis

Selgantolimod displayed rapid absorption and dose-proportional pharmacokinetics (PK) and pharmacodynamics (PD) activity . Food had minimal effect on PK but resulted in diminished PD activity .


Physical And Chemical Properties Analysis

The molecular weight of Selgantolimod is 293.34 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Aplicaciones Científicas De Investigación

Treatment of Chronic Hepatitis B

Selgantolimod has been studied for its efficacy in treating Chronic Hepatitis B (CHB). It has been found to be safe and effective in viremic adult patients with CHB . The compound has been used in multiple doses orally and has shown promising results .

Immune Response Activation

As a potent and selective toll-like receptor 8 (TLR8) agonist, Selgantolimod can trigger innate and adaptive immune responses . This makes it a potential candidate for various immunotherapy applications.

Antiviral Activity

Selgantolimod has demonstrated antiviral activity. It has been used in studies to evaluate its safety, tolerability, and antiviral activity in viremic adult participants with CHB who are not currently on treatment .

HIV Treatment

Selgantolimod is also being researched for its potential use in the treatment of Human Immunodeficiency Virus (HIV) infection . As a TLR8 agonist, it could play a role in activating the immune response against the virus.

Safety and Pharmacokinetics

Studies have been conducted to evaluate the safety and pharmacokinetics of Selgantolimod . These studies are crucial in determining the dosage and potential side effects of the compound.

Pharmacodynamics

Research has also been conducted on the pharmacodynamics of Selgantolimod . Understanding how the compound affects the body is key to determining its potential therapeutic uses.

Safety And Hazards

Single doses of 0.5-5 mg Selgantolimod were generally safe. No serious adverse events or events leading to discontinuation were reported, and most were Grade 1 in severity . Nausea, headache, vomiting, fatigue, and dizziness were the most common adverse events .

Propiedades

IUPAC Name

(2R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCJUBZBSJQWBW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selgantolimod

Citations

For This Compound
277
Citations
EJ Gane, HJ Kim, K Visvanathan, YJ Kim… - …, 2021 - Wiley Online Library
… In this phase 1b study, patients were randomized 4:1 to receive either selgantolimod or … , no accumulation of selgantolimod was observed with multiple dosing. Selgantolimod induced …
Number of citations: 35 aasldpubs.onlinelibrary.wiley.com
EJ Gane, PR Dunbar, AE Brooks, F Zhang, D Chen… - Journal of …, 2023 - Elsevier
… Our results support continued development of selgantolimod as a … selgantolimod’s potential to contribute to durable cure of chronic HBV infection, we administered selgantolimod weekly …
Number of citations: 4 www.sciencedirect.com
N Ayithan, A Ghosh, A Dwivedi, JJ Wallin, SK Tan… - Viruses, 2021 - mdpi.com
… of the TLR8 agonist selgantolimod (SLGN) in … selgantolimod, activation of innate and adaptive lymphocytes was evident. In conclusion, this first in-human study shows that selgantolimod …
Number of citations: 6 www.mdpi.com
RL Mackman, M Mish, G Chin, JK Perry… - Journal of Medicinal …, 2020 - ACS Publications
Toll-like receptor 8 (TLR8) recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses. Chronic hepatitis B (CHB) is associated with …
Number of citations: 59 pubs.acs.org
M Reyes, JD Lutz, AH Lau, A Gaggar… - Antiviral …, 2020 - journals.sagepub.com
Background Selgantolimod is a novel oral, selective Toll-like receptor 8 (TLR8) agonist in development for the treatment of chronic hepatitis B (CHB). TLR8 is an endosomal innate …
Number of citations: 12 journals.sagepub.com
OE Amin, EJ Colbeck, S Daffis, S Khan… - …, 2021 - Wiley Online Library
Background and Aims GS‐9688 (selgantolimod) is a toll‐like receptor 8 agonist in clinical development for the treatment of chronic hepatitis B (CHB). Antiviral activity of GS‐9688 has …
Number of citations: 61 aasldpubs.onlinelibrary.wiley.com
H Janssen, YS Lim, HJ Kim, CH Tseng… - Official journal of the …, 2022 - journals.lww.com
Methods: In this multicenter, double-blind, phase 2 study, viremic CHB patients were randomized (2: 2: 1) to SLGN 3 mg, 1.5 mg, and placebo (PBO) once a week for 24 weeks in …
Number of citations: 0 journals.lww.com
AB Weinstein, FJ Bachrach, A Cagulada… - … Process Research & …, 2023 - ACS Publications
The chiral amino alcohol (R)-2-amino-2-methylhexan-1-ol (1) is a key fragment in the synthesis of selgantolimod, a TLR8 agonist that is being evaluated for the treatment of hepatitis B …
Number of citations: 0 pubs.acs.org
HLA Janssen, YS Lim, HJ Kim… - JOURNAL OF …, 2021 - scholarworks.bwise.kr
CAU Scholar's Space: Safety and efficacy of oral TLR8 agonist, selgantolimod, in viremic adult patients with chronic hepatitis B … Safety and efficacy of oral TLR8 agonist …
Number of citations: 15 scholarworks.bwise.kr
NS Kolhatkar, C McDonald, SC Kim, L Sowah… - Hepatology, 2021 - researchgate.net
Transcriptional analysis of HBV infected liver after treatment with Selgantolimod reveals longitudinal changes in both inflammat … Transcriptional analysis of HBV infected liver after …
Number of citations: 0 www.researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.